2,2',4,6'-Tetrachlorobiphenyl

Overview

Description

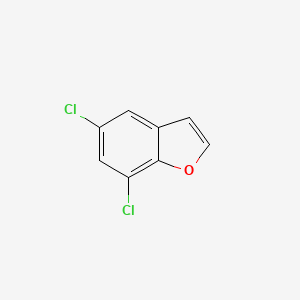

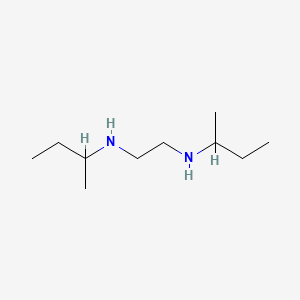

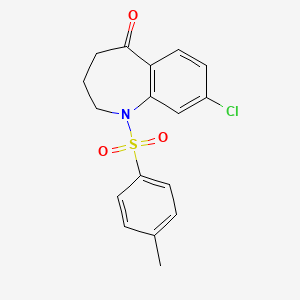

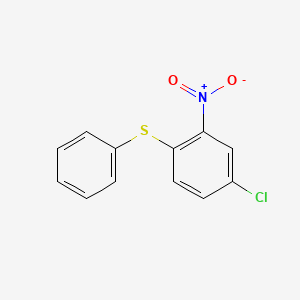

2,2’,4,6’-Tetrachlorobiphenyl is a type of polychlorinated biphenyl (PCB), a group of synthetic organic compounds with 1-10 chlorine atoms attached to a biphenyl moiety . It has a molecular weight of 291.988 . The IUPAC name for this compound is 1,3-dichloro-2-(2,4-dichlorophenyl)benzene .

Synthesis Analysis

Polychlorinated Biphenyls (PCBs) like 2,2’,4,6’-Tetrachlorobiphenyl are typically synthesized using various methods. One such method involves the use of accelerated solvent extraction and GC-MS/MS procedure . The internal standard solution was prepared by adding 0.1 mL of decachlorobiphenyl to one liter of hexane .Molecular Structure Analysis

The molecular structure of 2,2’,4,6’-Tetrachlorobiphenyl consists of 12 Carbon atoms, 6 Hydrogen atoms, and 4 Chlorine atoms . The compound contains a total of 23 bonds, including 17 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, and 2 six-membered rings .Physical And Chemical Properties Analysis

2,2’,4,6’-Tetrachlorobiphenyl is a solid substance . It’s an oily liquid or solid that is colorless to light yellow . The compound is stable and does not present an explosion hazard .Scientific Research Applications

Photodegradation in Surfactant Solutions

One of the applications of 2,2’,4,6’-Tetrachlorobiphenyl is in the study of its photodegradation in surfactant solutions. Researchers have investigated the photodecay rates and quantum yields of this compound in anionic surfactant solutions like sodium dodecyl sulfate (SDS) and nonionic surfactant solutions such as polyoxyethylene 23 lauryl ether (Brij35). The presence of surfactant micelles in UV-induced photolysis has been shown to improve the photodechlorination of PCBs and minimize side reactions .

Environmental Contamination and Toxicology

The compound’s persistence, bioaccumulation, and mutagenicity have made it a subject of interest in environmental contamination and toxicology studies. It is a worldwide-spread organic contaminant, and understanding its behavior and degradation pathways is crucial for developing new approaches to detoxify PCBs in efficient and environmentally friendly ways .

Kinetic and Mechanistic Studies

Kinetic and mechanistic studies of 2,2’,4,6’-Tetrachlorobiphenyl are essential to comprehend its environmental fate. These studies involve examining the stepwise formation of dechlorinated congeners as the main degradation pathway during irradiation of PCBs in various solvents .

Analytical Chemistry

In analytical chemistry, the molecular weight and structure of 2,2’,4,6’-Tetrachlorobiphenyl are determined to understand its chemical properties. This information is vital for the identification and quantification of PCBs in environmental samples .

Cell Membrane Effects

Another application is the investigation of the effects of tetrachlorobiphenyl on cell membranes. This includes measuring fluorescence polarization using probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) and determining the cellular fatty acid compositions to understand the impact of PCBs on biological systems .

Safety and Hazards

2,2’,4,6’-Tetrachlorobiphenyl is a highly flammable liquid and vapor . It’s suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure . It may be fatal if swallowed and enters airways . It’s recommended to use protective equipment when handling this substance .

Mechanism of Action

Target of Action

The primary target of 2,2’,4,6’-Tetrachlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Biochemical Pathways

It is known that polychlorinated biphenyls (pcbs), the group of compounds to which 2,2’,4,6’-tetrachlorobiphenyl belongs, can affect various biochemical pathways, leading to a wide range of downstream effects .

Pharmacokinetics

This suggests that 2,2’,4,6’-Tetrachlorobiphenyl may have a long half-life in the body, potentially leading to bioaccumulation .

Result of Action

The molecular and cellular effects of 2,2’,4,6’-Tetrachlorobiphenyl’s action include the disruption of cell function by altering the transcription of genes . This can lead to a variety of health effects, as the altered genes may be involved in critical biological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,4,6’-Tetrachlorobiphenyl. As a persistent organic pollutant, it is resistant to environmental degradation through photolytic, biological, or chemical processes . This means that it can persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains . Therefore, the presence and concentration of 2,2’,4,6’-Tetrachlorobiphenyl in the environment can significantly impact its action and effects .

properties

IUPAC Name |

1,3-dichloro-2-(2,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-7-4-5-8(11(16)6-7)12-9(14)2-1-3-10(12)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHNUGRFECMVLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C(C=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074195 | |

| Record name | 2,2',4,6'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2',4,6'-Tetrachlorobiphenyl | |

CAS RN |

68194-04-7 | |

| Record name | 2,2',4,6'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,6'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,6'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/977E3D0SFO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-](/img/structure/B1596098.png)